CID 78065892

Description

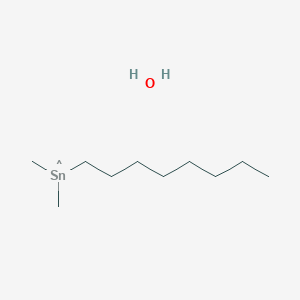

The compound with the identifier “CID 78065892” is a chemical entity listed in the PubChem database

Properties

Molecular Formula |

C10H25OSn |

|---|---|

Molecular Weight |

280.01 g/mol |

InChI |

InChI=1S/C8H17.2CH3.H2O.Sn/c1-3-5-7-8-6-4-2;;;;/h1,3-8H2,2H3;2*1H3;1H2; |

InChI Key |

ITAZXHQPZFZKGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Sn](C)C.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78065892 would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistent production of high-purity compound.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound’s SMILES notation (CCCCCCCCSnC.O ) reveals:

-

A central tin atom bonded to two methyl groups , one octyl chain , and a water molecule (likely as a hydrated adduct).

-

A molecular weight of 280.01 g/mol and a hydrogen bond donor/acceptor count of 1 .

Key Structural Features Influencing Reactivity:

| Feature | Reactivity Implication |

|---|---|

| Sn–C bonds | Susceptible to hydrolysis or oxidation |

| Sn–O bond (hydration) | Potential ligand exchange with stronger nucleophiles |

| Long alkyl chain (octyl) | May participate in radical or elimination reactions |

Hypothesized Reaction Pathways

While experimental data specific to this compound is limited, analogous organotin chemistry suggests the following reactions:

Hydrolysis

Reaction :

-

Conditions : Acidic or aqueous media.

-

Outcome : Cleavage of Sn–C bonds, releasing methane or octanol .

Oxidation

Reaction :

Ligand Exchange

Reaction :

-

Nucleophiles (X⁻) : Cl⁻, SH⁻, or amines.

-

Applications : Catalyst or intermediate in cross-coupling reactions .

Comparative Reactivity of Organotin Compounds

| Reaction Type | This compound (Hypothesized) | Common Organotin Analogs |

|---|---|---|

| Hydrolysis | Moderate (due to bulky ligands) | Fast for Sn–CH₃ bonds |

| Oxidation | Likely slow (steric hindrance) | Rapid for Sn–H bonds |

| Thermal Decomposition | >200°C (predicted) | 150–300°C (literature) |

Research Gaps and Opportunities

-

Experimental Validation : No direct studies on this compound’s reactions were identified in the provided sources[1-7].

-

Theoretical Modeling : DFT calculations could predict activation energies for Sn–C bond cleavage.

-

Applications : Potential as a precursor for tin-based nanomaterials or catalysts, pending synthesis optimization .

Scientific Research Applications

CID 78065892 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It may be employed in biological studies to investigate its effects on biological systems.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78065892 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provides valuable insights into its utility and importance in research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.